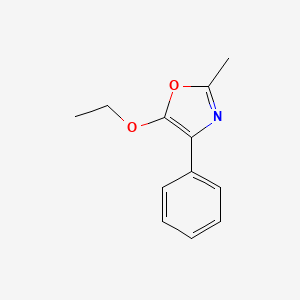
n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group, a methylcarbamothioyl group, and an amino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Introduction of the Methylcarbamothioyl Group: This can be achieved by reacting 3-hydroxybenzoic acid with methyl isothiocyanate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, nucleophiles.
Major Products Formed
Oxidation: Formation of 3-oxo-5-[(methylcarbamothioyl)amino]benzoic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methylcarbamothioyl group may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybenzoic Acid: Lacks the methylcarbamothioyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.
5-Aminosalicylic Acid: Contains an amino group but lacks the methylcarbamothioyl group, which may affect its binding properties and mechanism of action.
3-Hydroxy-4-methoxybenzoic Acid: Contains a methoxy group instead of the amino and methylcarbamothioyl groups, leading to different chemical and biological properties.
Uniqueness
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is unique due to the presence of both the hydroxy and methylcarbamothioyl groups, which provide it with distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
3-hydroxy-5-(methylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-10-9(15)11-6-2-5(8(13)14)3-7(12)4-6/h2-4,12H,1H3,(H,13,14)(H2,10,11,15) |
Clé InChI |
ZMZDKHCLDXKEGB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NC1=CC(=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


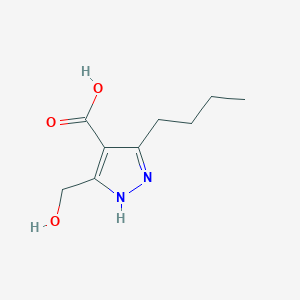
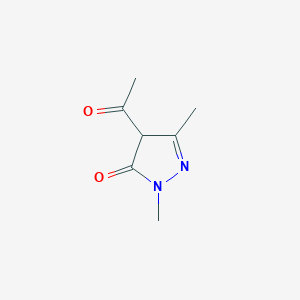
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)
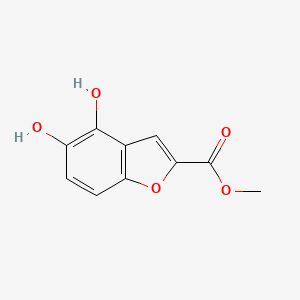
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
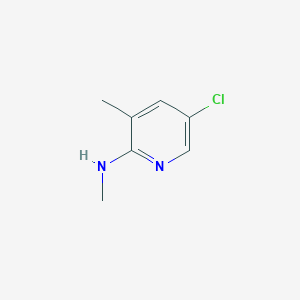
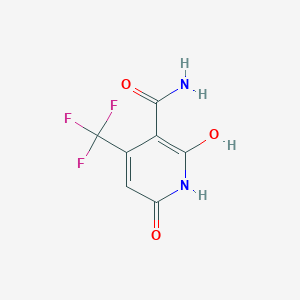
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
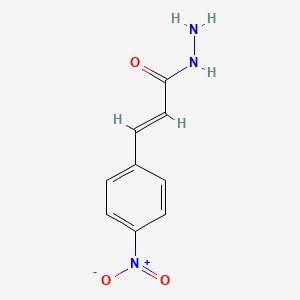
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
